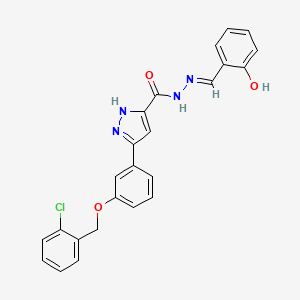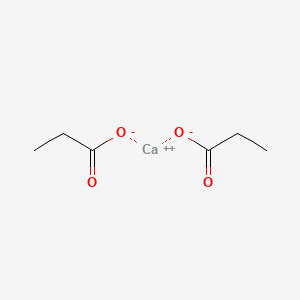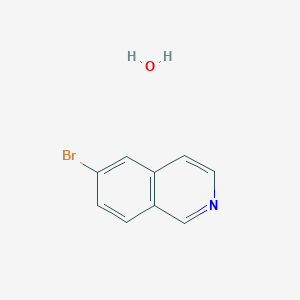![molecular formula C23H24N2O5S B12058524 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone est un composé organique complexe qui présente une combinaison de groupes benzodioxine, oxadiazole et thioxo.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone implique généralement des réactions organiques à plusieurs étapes. Les étapes clés peuvent inclure :
Formation du cycle benzodioxine : Cela peut être réalisé par cyclisation de dérivés appropriés de dihydroxybenzène avec de l’éthylèneglycol en milieu acide.
Synthèse du cycle oxadiazole : Le cycle oxadiazole peut être synthétisé en faisant réagir des hydrazides avec du sulfure de carbone et en cyclisant ensuite.
Réactions de couplage : La dernière étape consiste à coupler les intermédiaires benzodioxine et oxadiazole par l’intermédiaire d’un lieur approprié, tel qu’un groupe éthanone, dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse afin d’assurer un rendement et une pureté élevés. Cela peut impliquer l’utilisation de catalyseurs, de réacteurs à haute pression et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en thioéther.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes, tandis que la réduction peut produire des thiols.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, la liaison aux récepteurs ou la perturbation des processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
- 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone
Unicité
L’unicité de la 1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C23H24N2O5S/c1-14(2)17-6-4-15(3)10-20(17)29-13-22-24-25(23(31)30-22)12-18(26)16-5-7-19-21(11-16)28-9-8-27-19/h4-7,10-11,14H,8-9,12-13H2,1-3H3 |
Clé InChI |
IVXVSHXKULAUMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN(C(=S)O2)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)




![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)





